molecular formula C20H16N2O3 B11092068 2-(3-Methoxynaphthalen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole

2-(3-Methoxynaphthalen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B11092068
M. Wt: 332.4 g/mol
InChI Key: HQOBSVXZEHXNAM-UHFFFAOYSA-N
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Description

2-(3-Methoxynaphthalen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxynaphthalen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-methoxynaphthalene-2-carboxylic acid hydrazide with 2-methoxybenzoyl chloride under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxynaphthalen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products Formed

    Oxidation: Formation of 3-methoxynaphthalene-2-carboxylic acid or 2-methoxybenzoic acid.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups on the aromatic rings.

Scientific Research Applications

2-(3-Methoxynaphthalen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2-(3-Methoxynaphthalen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methoxy groups and oxadiazole ring play a crucial role in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxynaphthalen-2-yl)-5-phenyl-1,3,4-oxadiazole
  • 2-(3-Methoxynaphthalen-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
  • 2-(3-Methoxynaphthalen-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole

Uniqueness

2-(3-Methoxynaphthalen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of methoxy groups on both the naphthalene and phenyl rings. This structural feature enhances its chemical reactivity and potential applications in various fields. The combination of these groups with the oxadiazole ring provides a distinct set of properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

2-(3-methoxynaphthalen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C20H16N2O3/c1-23-17-10-6-5-9-15(17)19-21-22-20(25-19)16-11-13-7-3-4-8-14(13)12-18(16)24-2/h3-12H,1-2H3

InChI Key

HQOBSVXZEHXNAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)C3=CC4=CC=CC=C4C=C3OC

Origin of Product

United States

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